molecular formula C10H9N3O2 B184979 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 22300-56-7

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No. B184979
CAS RN: 22300-56-7
M. Wt: 203.2 g/mol
InChI Key: GQYQHAGPALBYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid” is a chemical compound that has been studied for its potential as a xanthine oxidase inhibitor . It is an analogue of febuxostat, a medication used to treat gout .


Synthesis Analysis

This compound can be synthesized as part of a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides . The synthesis process involves the reaction of phenyl esters of α-azido acids with trialkylphosphines .


Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

In the synthesis process, these compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 203.2 . Its IUPAC name is this compound .

Scientific Research Applications

Synthesis and Intermediate Applications

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is an important compound in chemical synthesis. It serves as an intermediate in the synthesis of various drugs and chemical compounds. For instance, Liu et al. (2015) described a method to synthesize this compound using phenyl acetylene, which is important for creating various drugs. This method boasts easy availability of starting materials, high stereoselectivity, and good overall yield (Da’an Liu et al., 2015).

Structural and Quantum-Chemical Studies

The structural properties of this compound have been a subject of research. Shtabova et al. (2005) determined its structure experimentally and through quantum-chemical calculations. The study provided insights into its chemical behavior, especially in reactions like alkylation and nitration (O. V. Shtabova et al., 2005).

Photophysical Chemistry and Sensor Applications

This compound has applications in the field of photophysical chemistry. Li et al. (2018) explored its structural properties and theoretical spectra, finding it has a weak electron accepting ability. Additionally, it was used to synthesize a rhodamine B derivative that shows chromogenic response to Hg2+ ions, indicating potential use in developing high-selectivity probes in aqueous solutions (Jian-ling Li et al., 2018).

Luminescence and Coordination Chemistry

The compound has been studied in the context of luminescence and coordination chemistry. Zhao et al. (2014) synthesized Cd(II) and Zn(II) complexes using this triazole derivative. They found an interesting phenomenon of in situ decarboxylation and characterized the complexes through various techniques like X-ray diffraction and fluorescence emission spectroscopy, indicating its relevance in inorganic and coordination chemistry (Hong Zhao et al., 2014).

Mechanism of Action

The compound has been evaluated for its in vitro xanthine oxidase (XO) inhibitory activity. Among the synthesized compounds, the carboxylic acid derivatives exhibited high potency in the submicromolar/nanomolar range . Steady-state kinetics experiments revealed that one of the derivatives was a mixed-type inhibitor of xanthine oxidase .

properties

IUPAC Name

5-methyl-2-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-9(10(14)15)12-13(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYQHAGPALBYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334196
Record name 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22300-56-7
Record name 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Q & A

Q1: How does the structure of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid contribute to the chromogenic properties of its rhodamine B derivatives when detecting Hg²⁺ ions?

A: While the abstract provided doesn't delve into the specific mechanism of interaction, it highlights that the research investigates the "chromogenic mechanism" of rhodamine B derivatives incorporating this compound in the presence of Hg²⁺ ions. This suggests that the compound likely plays a role in the structural changes within the rhodamine B derivative upon binding to Hg²⁺, leading to a detectable color change. Further research into the binding sites, electronic properties, and potential conformational changes induced by the presence of this compound would be needed to fully elucidate this chromogenic mechanism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.